N-n-hexyl-4-methylaminobutyramide
Description
N-n-Hexyl-4-methylaminobutyramide is a synthetic amide derivative characterized by a butyramide backbone substituted with an n-hexyl group and a methylamino moiety at the 4-position. Such dual properties may influence solubility, bioavailability, and interactions with biological targets .
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
N-hexyl-4-(methylamino)butanamide |
InChI |
InChI=1S/C11H24N2O/c1-3-4-5-6-10-13-11(14)8-7-9-12-2/h12H,3-10H2,1-2H3,(H,13,14) |
InChI Key |
LVFJZKDSANJLED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCCNC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Observations :
- Hydrophobic vs. Hydrophilic Balance: this compound’s hexyl chain contrasts with the aromatic benzhydryl (Compound 5) or chlorophenyl (Compound 8) groups in analogs. This may reduce π-π stacking interactions but enhance membrane permeability .
- Bioactivity: Hydroxamic acids (e.g., Compounds 5, 8) exhibit antioxidant and metal-chelating properties due to their –NHOH groups, whereas this compound lacks this moiety, suggesting divergent biological roles .
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